methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

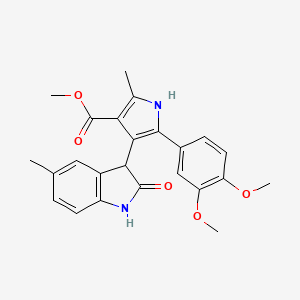

This compound is a polysubstituted pyrrole derivative featuring a 3,4-dimethoxyphenyl group at position 5, a methyl group at position 2, and a 5-methyl-2-oxoindole moiety at position 4 of the pyrrole core.

Properties

Molecular Formula |

C24H24N2O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C24H24N2O5/c1-12-6-8-16-15(10-12)20(23(27)26-16)21-19(24(28)31-5)13(2)25-22(21)14-7-9-17(29-3)18(11-14)30-4/h6-11,20,25H,1-5H3,(H,26,27) |

InChI Key |

IPCGRNXPDJYXMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Biological Activity

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (CAS Number: 1190284-48-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural and physical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1190284-48-0 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer properties. Below are some key findings from recent studies.

Anti-inflammatory Activity

- Mechanism of Action : The compound has been identified as a potential antagonist of the N-formyl peptide receptor 1 (FPR1). This receptor plays a crucial role in mediating inflammatory responses. In vitro studies showed that it inhibits calcium flux and chemotaxis in human neutrophils, which are critical processes in inflammation .

- Research Findings : A study demonstrated that several pyrrole derivatives, including this compound, effectively inhibited FPR1-mediated signaling pathways in neutrophils. This inhibition was linked to decreased phosphorylation of extracellular signal-regulated kinases (ERK1/2), suggesting a robust anti-inflammatory mechanism .

Anticancer Activity

- Cell Line Studies : The compound has shown promising results against various cancer cell lines. In particular, it was tested against human glioblastoma (U251) and melanoma (WM793) cells, where it exhibited significant cytotoxic effects .

- Structure-Activity Relationship (SAR) : The presence of methoxy groups on the phenyl ring was found to enhance the anticancer activity of the compound. SAR analyses indicated that modifications at specific positions on the pyrrole scaffold could lead to improved efficacy against cancer cells .

Case Study 1: Neutrophil Chemotaxis Inhibition

In a controlled laboratory setting, this compound was administered to human neutrophils to assess its impact on chemotaxis.

- Results : The compound significantly reduced neutrophil migration towards fMLF (N-formylmethionyl-leucyl-phenylalanine), indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy in Cell Lines

A series of experiments were conducted using various cancer cell lines to evaluate the cytotoxicity of the compound.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U251 (Glioblastoma) | 25 | Induction of apoptosis via ERK pathway |

| WM793 (Melanoma) | 30 | Cell cycle arrest and apoptosis |

Comparison with Similar Compounds

Substitution Patterns and Functional Group Influence

The compound’s structural uniqueness lies in the combination of 3,4-dimethoxyphenyl and 5-methyl-2-oxoindole groups. Comparable derivatives include:

Key Observations :

Catalyst Efficiency Comparison :

| Catalyst | Reaction Time | Yield (%) | Environmental Impact | Reference |

|---|---|---|---|---|

| Fe3O4@Nano-cellulose | 2–3 h | 79 | Low (recyclable) | |

| KHSO4 | 1–2 h | 65–75 | Moderate |

Hypothesized SAR :

Physicochemical and Spectroscopic Properties

- NMR/HRMS Data : The target compound’s ¹H NMR would likely show:

- Comparison with : The ethyl analog in exhibits distinct ¹³C NMR shifts for the dihydropyrrole core (δ 128–164 ppm), whereas the target’s fully aromatic pyrrole may show upfield shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.